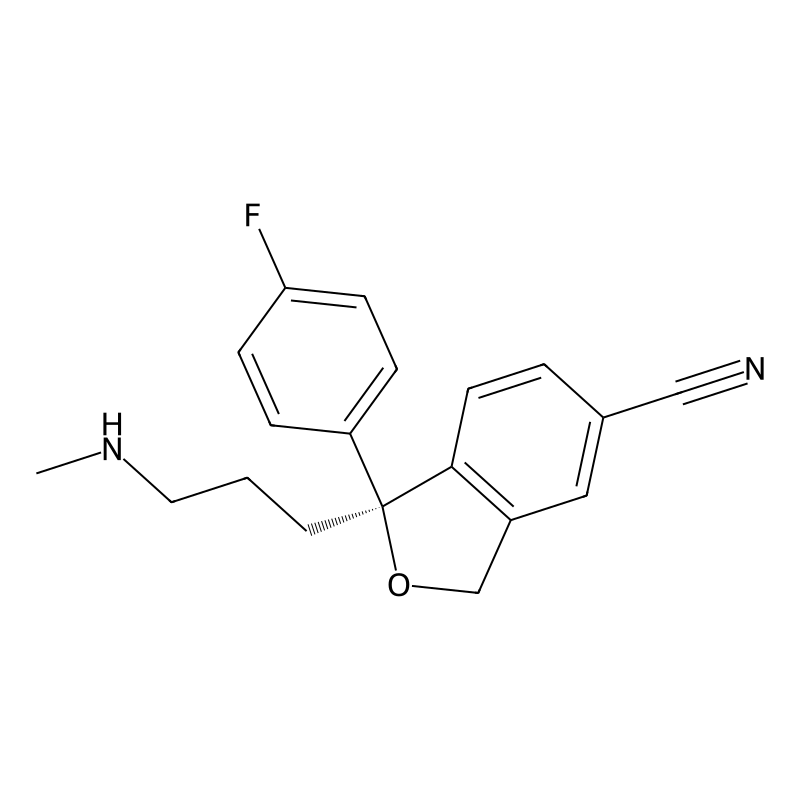Desmethylescitalopram

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Pharmacology
- Studies have investigated the pharmacological properties of ESC to better understand its potential contributions to the effects of escitalopram. Escitalopram itself has minimal interaction with the serotonin transporter, but ESC demonstrates a higher affinity, suggesting it may play a role in the medication's overall effect. )
Comparative Studies
- Researchers have compared the effectiveness of escitalopram and ESC to elucidate their mechanisms of action. Studies suggest that both escitalopram and ESC influence serotonin neurotransmission, but escitalopram may have additional effects that contribute to its antidepressant properties. Source: ScienceDirect website:
Emerging Areas of Research
Desmethylescitalopram, also known as N-desmethylcitalopram, is an active metabolite of the antidepressants citalopram and escitalopram. It belongs to the class of organic compounds known as phenylbutylamines, characterized by a phenyl group attached to a butylamine moiety. The chemical formula for desmethylescitalopram is C₁₉H₁₉FN₂O, with a molar mass of approximately 310.372 g/mol . This compound is involved in the metabolism of its parent drugs and contributes to their pharmacological effects, primarily functioning as a selective serotonin reuptake inhibitor (SSRI) that enhances serotonin levels in the brain .
Example Reaction- Oxidation Reaction:
As an active metabolite of citalopram and escitalopram, desmethylescitalopram exhibits biological activity similar to its parent compounds. It primarily acts as a selective serotonin reuptake inhibitor, increasing serotonin availability in synaptic clefts. This mechanism is associated with antidepressant effects and is beneficial in treating major depressive disorder and anxiety disorders . Its half-life is approximately 50 hours, allowing for prolonged therapeutic effects .
Desmethylescitalopram can be synthesized through several methods. One common approach involves modifying escitalopram through dealkylation processes. For example, escitalopram can be treated with aqueous ammonia followed by extraction and purification steps to yield desmethylescitalopram . The synthesis typically requires careful control of reaction conditions to optimize yield and purity.
General Synthesis Steps- Dissolve escitalopram in an organic solvent.
- Add aqueous ammonia and stir.
- Extract the organic layer and purify using chromatography.
- Characterize the product using techniques like mass spectrometry.
Desmethylescitalopram's primary application lies in its role as a metabolite contributing to the efficacy of citalopram and escitalopram in treating depression and anxiety disorders. Research indicates that understanding its pharmacokinetics can improve therapeutic outcomes by tailoring antidepressant therapies based on individual metabolic profiles .
Desmethylescitalopram shares structural similarities with other compounds in the phenylbutylamine class and other SSRIs. Notable similar compounds include:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Citalopram | Yes | Racemic mixture; primary antidepressant |
| Escitalopram | Yes | S-enantiomer of citalopram; more potent SSRI |
| Didesmethylcitalopram | Yes | Further demethylated form; less active |
| N-Nitroso Desmethyl Escitalopram | Yes | Potentially forms nitrosamines; safety concerns |







